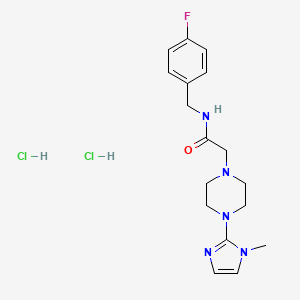
3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C13H9ClINO . The average mass of this compound is 357.574 Da and the monoisotopic mass is 356.941742 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The structures of similar compounds were established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis
The reactions of similar compounds involve free radical reactions. For example, NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .Wissenschaftliche Forschungsanwendungen
Molecular Assemblies and Porous Materials
The halogen derivatives of compounds related to 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide have been shown to form triple helical columns through N-H...O hydrogen bonds. These columns can assemble into porous materials, particularly with iodo, bromo, and chloro derivatives, via halogen...halogen interactions, suggesting potential applications in material science for creating novel porous structures (Rajput, Chernyshev, & Biradha, 2010).
Antibacterial and Antifungal Applications
Research has demonstrated the synthesis of various 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, including 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide, showing promising antibacterial and antifungal activities. These compounds have been tested against a range of microbial strains, indicating their potential as novel antibiotic or antimicrobial agents (Naganagowda & Petsom, 2011).
Antimicrobial and Antibiofilm Properties
A study on thiourea derivatives, including those related to 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide, highlighted their antimicrobial activities against bacteria capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the compound's phenyl substituent, especially iodine, bromide, or fluorine, significantly enhanced its antimicrobial effectiveness. This research suggests these compounds' utility in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis and Drug Development
Compounds structurally related to 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide have been utilized in the synthesis of novel chemical entities. Their reactivity with various nucleophiles has led to the creation of diverse derivatives with potential applications in drug development, particularly as antibiotics and antibacterial drugs (Ahmed, 2007).
Wirkmechanismus
Target of Action
The targets of a compound depend on its chemical structure and properties. Compounds with similar structures might have similar targets. For example, benzothiophene derivatives are known to have various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This often involves binding to a specific site on the target, which can lead to a change in the target’s activity. For example, some compounds might inhibit the activity of an enzyme, while others might enhance it .
Biochemical Pathways
The affected biochemical pathways depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific biochemical pathway, it could affect the entire pathway and its downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound refer to how it is absorbed into the body, distributed to different tissues, metabolized (broken down), and excreted. These properties can greatly impact the compound’s bioavailability, or how much of the compound reaches its target .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could include changes at the molecular and cellular levels, such as changes in gene expression or cell function .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. This can include factors like pH, temperature, and the presence of other molecules. These factors can influence the compound’s stability, efficacy, and action .
Eigenschaften
IUPAC Name |
3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINOS/c16-13-11-6-1-2-7-12(11)20-14(13)15(19)18-10-5-3-4-9(17)8-10/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXJMUKQBDXQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-enamide](/img/structure/B2963476.png)

![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)
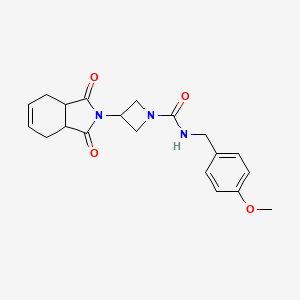
![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)
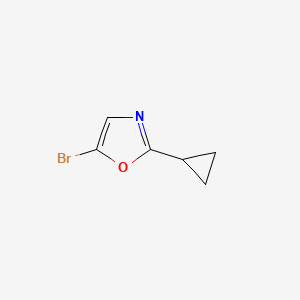

![N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963486.png)
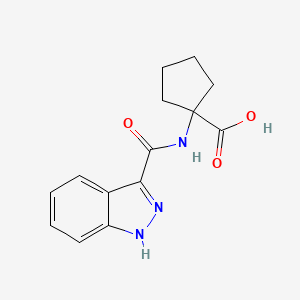

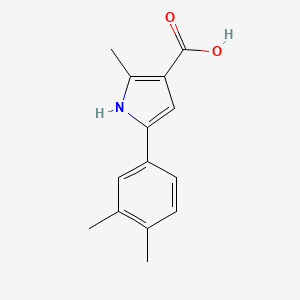
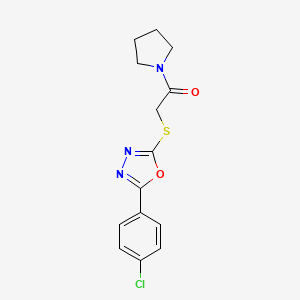
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)
